Potassium (bromomethyl)trifluoroborate
Overview
Description
Potassium (bromomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Scientific Research Applications
Potassium (bromomethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Potassium (bromomethyl)trifluoroborate primarily targets organoboron reagents . These reagents are involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound’s role is to act as a versatile and stable boronic acid surrogate .
Mode of Action
The compound interacts with its targets through nucleophilic coupling . It participates in the Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile . This interaction results in the synthesis of functionalized ethyltrifluoroborates .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The downstream effects include the production of a variety of functionalized substrates .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature , and it’s soluble in water , which can impact its use in various reactions.
Result of Action
The molecular effect of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Safety and Hazards
Potassium (bromomethyl)trifluoroborate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . This suggests that they have a promising future in the field of organic synthesis.
Relevant Papers I analyzed all relevant papers retrieved. The most relevant papers discuss the synthesis and applications of potassium trifluoroborates , their mechanism of action , and their physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (bromomethyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to obtain the desired trifluoroborate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium (bromomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkoxides and other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, alkoxides, and various electrophiles.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base and a palladium catalyst.
Major Products
The major products formed from these reactions include functionalized ethyltrifluoroborates and other substituted organotrifluoroborates .
Comparison with Similar Compounds
Potassium (bromomethyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:
Potassium (iodomethyl)trifluoroborate: Similar in structure but with an iodine atom instead of bromine.
Potassium (cyanomethyl)trifluoroborate: Contains a cyano group, offering different reactivity patterns.
Potassium allyltrifluoroborate: Features an allyl group, used in different coupling reactions.
These compounds share the trifluoroborate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
potassium;bromomethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CBr)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BBrF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635641 | |
Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-44-2 | |
Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (bromomethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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